molecular formula C6H11NO2 B1248894 (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid CAS No. 63393-57-7

(1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid

Cat. No. B1248894
CAS RN: 63393-57-7
M. Wt: 129.16 g/mol
InChI Key: RLHIWMRQDUCBDO-INEUFUBQSA-N
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Description

(1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid, also known as ACEC, is a cyclic amino acid that has shown promise in scientific research for its potential therapeutic applications. ACEC has a unique structure that allows it to interact with certain receptors in the body, leading to various biochemical and physiological effects. In

Scientific Research Applications

Stereospecific Conversion in Plant Tissues

  • Study Findings: Research on the conversion of 1-aminocyclopropanecarboxylic acid (ACC) to ethylene in plant tissues revealed that the enzyme responsible for this conversion exhibits stereospecificity. In experiments with apple, cantaloupe, and mung bean hypocotyls, the (1R,2S)-isomer of 1-amino-2-ethylcyclopropanecarboxylic acid (AEC) was found to be the preferred substrate, yielding 1-butene. This indicates that the enzyme interacts with the amino, carboxyl, and pro-(S) methylene groups of AEC, suggesting a stereospecific conversion process in plants (Hoffman et al., 1982).

Synthetic Approaches in Pharmaceutical Industry

  • Study Findings: (1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid, an essential unit in hepatitis C virus (HCV) protease inhibitors, has been synthesized using various methods. The high demand for this asymmetric synthesis of (1R,2S)-vinyl-ACCA underscores its importance in the pharmaceutical industry. This work provides an overview of biocatalytic, catalytic, and stoichiometric methods used for synthesizing (1R,2S)-vinyl-ACCA and its isomers (Sato et al., 2016).

Role in Plant Development and Stress Adaptation

  • Study Findings: 1-Aminocyclopropane-1-carboxylic acid (ACC) acts as a precursor to ethylene, a plant hormone crucial for development and stress adaptation. ACC's synthesis varies with developmental, hormonal, and environmental factors. It plays a role in various processes including ethylene biosynthesis and signaling, acting as a transportable signal in plants. This underscores its significance in plant growth and response to environmental stress (Vanderstraeten & Van Der Straeten, 2017).

Asymmetric Synthesis in Drug Development

  • Study Findings: The asymmetric synthesis of a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester has been developed. These compounds are critical building blocks in the preparation of potent HCV NS3 protease inhibitors, highlighting the significance of this synthesis method in the field of drug development (Lou et al., 2013).

properties

IUPAC Name

(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-4-3-6(4,7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHIWMRQDUCBDO-INEUFUBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC1(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@@]1(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473372
Record name Cyclopropanecarboxylic acid, 1-amino-2-ethyl-, (1R,2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid

CAS RN

63393-57-7
Record name Cyclopropanecarboxylic acid, 1-amino-2-ethyl-, (1R,2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid
Reactant of Route 2
(1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid
Reactant of Route 3
(1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid
Reactant of Route 4
(1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid
Reactant of Route 5
(1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid
Reactant of Route 6
(1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid

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